DprE1-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DprE1-IN-9 is a compound that targets the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase 1 (DprE1), which is crucial for the biosynthesis of the mycobacterial cell wall. This enzyme is involved in the synthesis of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall. Inhibiting DprE1 disrupts the cell wall synthesis, making it a promising target for anti-tubercular drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DprE1-IN-9 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically involves:
Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure of the compound.
Functionalization: The core structure is then functionalized by introducing various substituents through reactions such as alkylation, acylation, or halogenation.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield. The process would also involve stringent quality control measures to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions: DprE1-IN-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its activity.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its efficacy.
Substitution: Substitution reactions can introduce different substituents, which may enhance or reduce the compound’s activity
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may yield lower oxidation state compounds .
Scientific Research Applications
DprE1-IN-9 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of DprE1 and its effects on mycobacterial cell wall synthesis.
Biology: Helps in understanding the role of DprE1 in mycobacterial physiology and pathogenesis.
Medicine: Potential therapeutic agent for treating tuberculosis, especially drug-resistant strains.
Industry: Can be used in the development of new anti-tubercular drugs and in research related to mycobacterial infections .
Mechanism of Action
DprE1-IN-9 exerts its effects by inhibiting the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase 1 (DprE1). This enzyme catalyzes the conversion of decaprenylphosphoryl-β-D-ribose to decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose, a crucial step in the biosynthesis of arabinogalactan and lipoarabinomannan. By inhibiting DprE1, this compound disrupts the synthesis of these essential cell wall components, leading to the death of mycobacteria .
Comparison with Similar Compounds
BTZ-043: Another DprE1 inhibitor with a similar mechanism of action but different chemical structure.
Macozinone: A DprE1 inhibitor currently in clinical trials.
OPC-167832: Another compound targeting DprE1, with promising anti-tubercular activity.
TBA-7371: A DprE1 inhibitor in clinical development .
Uniqueness of DprE1-IN-9: this compound is unique due to its specific binding affinity and inhibitory potency against DprE1. It has shown promising results in preclinical studies, making it a potential candidate for further development as an anti-tubercular drug .
Properties
Molecular Formula |
C22H25F3N4O2 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
6-cyclopropyl-N-(2,2,2-trifluoroethyl)-4-[(3,5,6-trimethylpyrazin-2-yl)methyl]-2,3-dihydro-1,4-benzoxazine-8-carboxamide |
InChI |
InChI=1S/C22H25F3N4O2/c1-12-13(2)28-18(14(3)27-12)10-29-6-7-31-20-17(21(30)26-11-22(23,24)25)8-16(9-19(20)29)15-4-5-15/h8-9,15H,4-7,10-11H2,1-3H3,(H,26,30) |
InChI Key |
HUQTWGBRMNYWHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)CN2CCOC3=C(C=C(C=C32)C4CC4)C(=O)NCC(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.